molecular formula C20H17FO3S B10822078 Sulindac-d3

Sulindac-d3

Cat. No. B10822078
M. Wt: 359.4 g/mol
InChI Key: MLKXDPUZXIRXEP-FHFLIJIYSA-N
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Description

Sulindac-d3 is a deuterated form of sulindac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used as an internal standard for the quantification of sulindac by gas chromatography or liquid chromatography-mass spectrometry. Sulindac itself is a selective cyclooxygenase-2 inhibitor and a prodrug that is metabolized into its active form, sulindac sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulindac-d3 involves the incorporation of deuterium atoms into the sulindac molecule. One common method is to start with 4-fluorobenzyl chloride and diethyl methylmalonate in the presence of an organic base to obtain 2-(4-fluorobenzyl)-2-diethyl methylmalonate. This intermediate is then hydrolyzed in aqueous alkali to form 2-(4-fluorobenzyl)-2-methyl malonic acid. Subsequent steps include decarboxylation, chlorination, Friedel-Crafts acylation, and condensation reactions to finally yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the compound .

Chemical Reactions Analysis

Types of Reactions

Sulindac-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulindac-d3 is extensively used in scientific research for:

Mechanism of Action

Sulindac-d3, like sulindac, is a prodrug that is metabolized into its active form, sulindac sulfide. The active form inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to the inhibition of prostaglandin synthesis. This results in anti-inflammatory, analgesic, and antipyretic effects. The compound also exhibits anti-cancer properties by reducing the growth of polyps and precancerous lesions in the colon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which make it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of sulindac in various samples .

properties

Molecular Formula

C20H17FO3S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfinyl)phenyl]methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3

InChI Key

MLKXDPUZXIRXEP-FHFLIJIYSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Origin of Product

United States

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